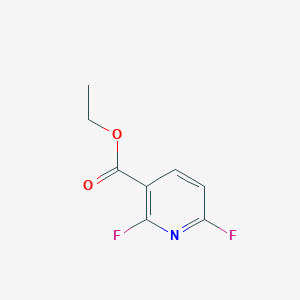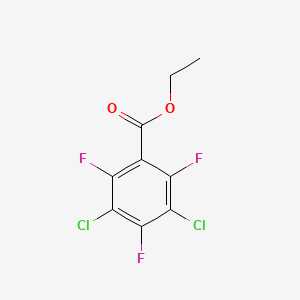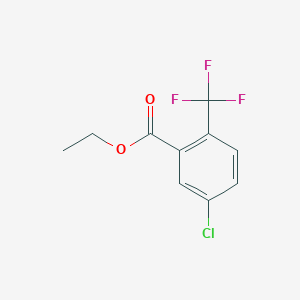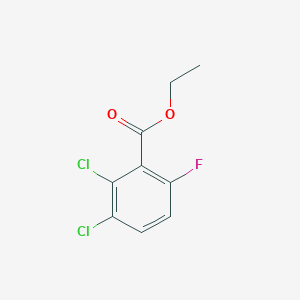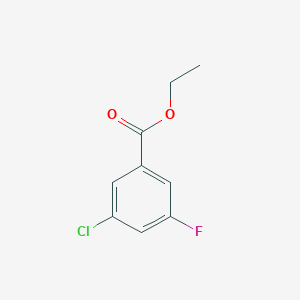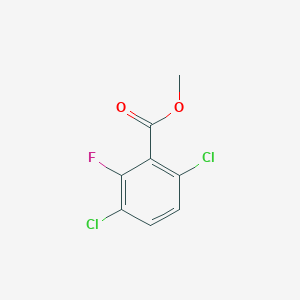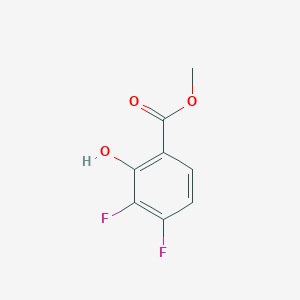
Methyl 3,4-difluoro-2-hydroxybenzoate
概要
説明
“Methyl 3,4-difluoro-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H6F2O3 . It is used as a fine chemical and is considered a versatile building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with two fluorine atoms and one hydroxyl group attached. The InChI code for this compound is 1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 188.13 .科学的研究の応用
Crystal Structure and Computational Analysis
- Methyl 4-hydroxybenzoate, a variant of Methyl 3,4-difluoro-2-hydroxybenzoate, is extensively used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. A study focused on determining the single crystal X-ray structure of methyl 4-hydroxybenzoate, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Computational calculations using Hartree Fock (HF) and Density Functional Theory (DFT) methods provided insights into the vibrational spectra, frontier orbital energies, and chemical quantum parameters, offering a deeper understanding of the molecule's pharmaceutical activities (Sharfalddin et al., 2020).
Photodegradation Studies
- A research paper explored the photodegradation of parabens, including methyl 4-hydroxybenzoate, under UVC light with and without hydrogen peroxide. This study is crucial in understanding the degradation pathways and the formation of by-products, contributing valuable information on the environmental impact and safety of these substances (Gmurek et al., 2015).
Regiospecificity in Hydroxylation
- Another study highlighted the regiospecificity of hydroxylation of tetrafluoro-4-hydroxybenzoate by p-hydroxybenzoate hydroxylase. It provided evidence for a sequential oxygenation and dehalogenation mechanism, contributing to our understanding of the enzymatic transformation and metabolism of halogenated benzoates (Van der Bolt et al., 1997).
Safe Synthesis Procedures
- Research on the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate provided a safe and practical procedure for its synthesis. This is relevant for large-scale production and ensuring the safety of the processes involved in the manufacturing of the compound (Sperry & Sutherland, 2011).
Interaction with Sulfur Tetrafluoride
- A study explored the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride, revealing insights into the chemical transformations and the resulting fluorine-containing compounds. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various fields (Gaidarzhy et al., 2020).
Safety and Hazards
“Methyl 3,4-difluoro-2-hydroxybenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation and contact with skin, eyes, or clothing .
将来の方向性
While specific future directions for “Methyl 3,4-difluoro-2-hydroxybenzoate” are not mentioned in the search results, research in the field of difluoromethylation is ongoing and has seen recent advances . This suggests that “this compound” and related compounds may continue to be of interest in various areas of chemistry and materials science.
作用機序
Target of Action
Methyl 3,4-difluoro-2-hydroxybenzoate is a complex organic compound
Mode of Action
It’s known that fluorinated compounds often interact with their targets through the process of hydroxylation . This process involves the addition of a hydroxyl group (OH) to the compound, which can result in significant changes to its chemical behavior.
Biochemical Pathways
It’s known that fluorinated compounds can influence various enzymatic reactions, including those involving monooxygenases . These enzymes play crucial roles in many biochemical pathways, including the metabolism of drugs and toxins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
methyl 3,4-difluoro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEWUTSVQCDLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



